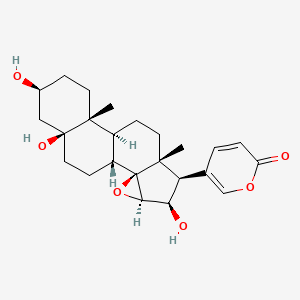

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

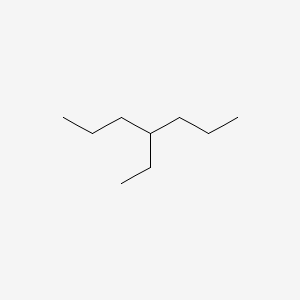

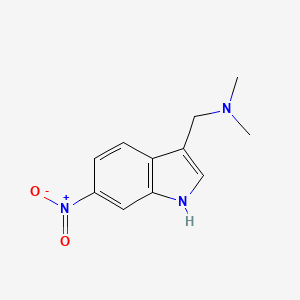

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Allylated Tertiary Amines

- In organic chemistry, TEMPOH can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

- The method involves the reaction of allylic chlorides with TEMPOH in the presence of a suitable catalyst to form the allylated tertiary amines .

- The results of this reaction are highly dependent on the specific conditions and reactants used .

-

Preparation of Hydroxylamines

-

Synthesis of Sulfenamide Compounds

- TEMPOH can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

- The reaction involves the oxidation of the thiol group in the heterocyclic thiol by iodine, followed by reaction with TEMPOH to form the sulfenamide .

- The specific sulfenamide compound produced will depend on the heterocyclic thiol used .

-

Preparation of Metallo-Amide Bases

-

Selective Generation of Silylketene Acetals

-

Preparation of Hibarimicinone

-

Synthesis of (Z)-Silylketene Acetal

-

Preparation of 4-Substituted Quinazoline

-

Preparation of Lithium Tetramethylpiperidide

-

Preparation of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical

- TEMPOH acts as a precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- The preparation involves the reaction of TEMPOH with a suitable oxidant to form the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- These radicals are often used in various synthetic reactions due to their unique reactivity .

Eigenschaften

CAS-Nummer |

38078-71-6 |

|---|---|

Produktname |

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

Molekularformel |

C10H18N2O |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |

InChI-Schlüssel |

KVTOSAMSZMXLKB-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

Kanonische SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.